![molecular formula C16H24N2O7 B14786451 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate](/img/structure/B14786451.png)
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate typically involves the glucuronidation of nicotine. This process can be carried out using glucuronic acid or its derivatives in the presence of specific enzymes or catalysts. The reaction conditions often include controlled pH, temperature, and the presence of cofactors to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors under optimized conditions to maximize yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyridine ring or the carboxylate group, resulting in reduced forms of the compound.
Substitution: Substitution reactions can take place at the hydroxyl groups or the pyridine ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and the metabolism of nicotine.
Biology: Investigated for its role in the metabolic pathways of nicotine and its impact on biological systems.
Medicine: Explored for its potential therapeutic applications in nicotine addiction and related disorders.
Industry: Utilized in the development of analytical methods for detecting and quantifying nicotine metabolites in biological samples.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with enzymes involved in the metabolism of nicotine. It is formed by the conjugation of nicotine with glucuronic acid, a process catalyzed by the enzyme UDP-glucuronosyltransferase. This conjugation increases the water solubility of nicotine, facilitating its excretion from the body. The molecular targets and pathways involved include the liver enzymes responsible for detoxification and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotine: The parent compound from which 3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is derived.
Nicotine N-oxide: Another metabolite of nicotine, formed through oxidation.
Cotinine: A major metabolite of nicotine, used as a biomarker for nicotine exposure.
Uniqueness
3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate is unique due to its glucuronidation, which significantly alters its chemical properties compared to other nicotine metabolites. This modification enhances its water solubility and facilitates its excretion, making it a crucial compound in the study of nicotine metabolism and detoxification processes.
Propriétés
Formule moléculaire |
C16H24N2O7 |
|---|---|
Poids moléculaire |
356.37 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;hydrate |
InChI |
InChI=1S/C16H22N2O6.H2O/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23;/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3;1H2 |
Clé InChI |
KYVRXVCNTUAXMG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


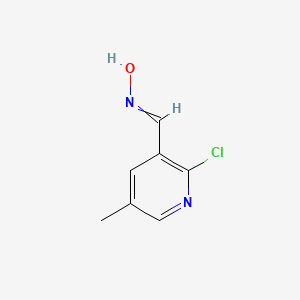

![(2S)-2-(1H-indazol-6-yl)spiro[2.2]pentane-2-carbonitrile](/img/structure/B14786373.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B14786379.png)
![N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14786386.png)


![4,5-Anhydro-1,2-dideoxy-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-C-methyl-1-phenyl-L-threo-3-pentulose](/img/structure/B14786406.png)
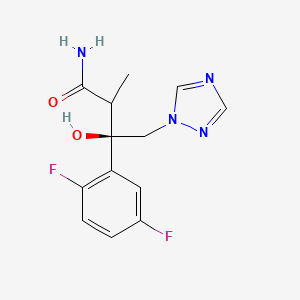
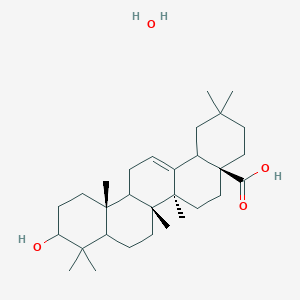
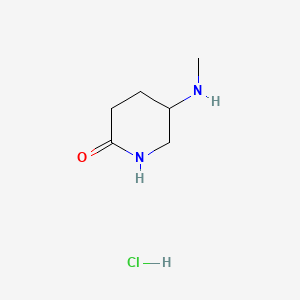
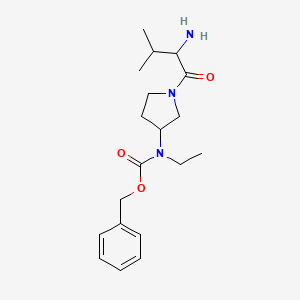
![8-Iodo-2-methyl-6-trifluoromethyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14786441.png)

